molecular formula C8H10N2O2 B13524070 6-Amino-2,5-dimethylnicotinic acid

6-Amino-2,5-dimethylnicotinic acid

Cat. No.: B13524070
M. Wt: 166.18 g/mol
InChI Key: JHVVCULPUSAGLU-UHFFFAOYSA-N
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Description

6-Amino-2,5-dimethylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 6th position and two methyl groups at the 2nd and 5th positions on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting with 2,5-dimethylpyridine, the introduction of an amino group at the 6th position can be achieved through nitration followed by reduction. The nitration step typically involves the use of nitric acid and sulfuric acid, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,5-dimethylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-2,5-dimethylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2,5-dimethylnicotinic acid involves its interaction with specific molecular targets. The amino group at the 6th position allows the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methylnicotinic acid: Similar structure but with only one methyl group.

    6-Amino-3,5-dimethylnicotinic acid: Similar structure but with methyl groups at different positions.

    6-Amino-4-methylnicotinic acid: Similar structure but with a methyl group at the 4th position.

Uniqueness

6-Amino-2,5-dimethylnicotinic acid is unique due to the specific positioning of its amino and methyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

6-amino-2,5-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-4-3-6(8(11)12)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10)(H,11,12)

InChI Key

JHVVCULPUSAGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1N)C)C(=O)O

Origin of Product

United States

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